5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that incorporates both thiophene and oxadiazole rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the formation of the carboxamide group, which can be done by reacting the brominated thiophene with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene and oxadiazole rings can undergo oxidation and reduction reactions, which can alter their electronic properties and biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: Amine reagents under dehydrating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-thiophenecarboxaldehyde
- 5-bromo-2-thiophenecarboxylic acid
- 2,5-dibromothiophene
Uniqueness
What sets 5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide apart from similar compounds is the presence of both the thiophene and oxadiazole rings. This unique combination enhances its electronic properties and biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2S2/c12-8-4-3-6(19-8)9(16)13-11-15-14-10(17-11)7-2-1-5-18-7/h1-5H,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCIHHICRHLREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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